molecular formula C4H8N2O2 B3433209 Dimethylglyoxime CAS No. 17117-97-4

Dimethylglyoxime

Cat. No.: B3433209
CAS No.: 17117-97-4
M. Wt: 116.12 g/mol
InChI Key: JGUQDUKBUKFFRO-GGWOSOGESA-N
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Description

Dimethylglyoxime is a chemical compound with the formula C₄H₈N₂O₂. It is a white, crystalline solid that is primarily used in analytical chemistry for the detection and analysis of nickel and other metals. The compound is known for its ability to form highly stable complexes with nickel, making it an invaluable tool for chemists and researchers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylglyoxime is synthesized from diacetyl monoxime, which is obtained by reacting diacetyl with hydroxylamine. The key transformation involves treating diacetyl monoxime with an additional quantity of hydroxylamine in the presence of an acidic catalyst. This reaction leads to the formation of this compound in a crystalline form, which can be purified by recrystallization from hot water .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethylglyoxime undergoes various chemical reactions, including complexation, oxidation, and reduction. It is particularly known for forming complexes with metal ions such as nickel, palladium, and cobalt .

Common Reagents and Conditions:

    Complexation: this compound reacts with nickel ions in an ammoniacal solution to form a red precipitate of nickel this compound.

    Oxidation and Reduction: this compound can be reduced to 2,3-butanediamine using lithium aluminium hydride.

Major Products: The major products formed from these reactions include metal-dimethylglyoxime complexes, which are used in various analytical applications .

Scientific Research Applications

Dimethylglyoxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethylglyoxime exerts its effects involves the formation of stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its oxime groups. This binding is highly specific and selective, allowing for the precise detection and analysis of metals .

Comparison with Similar Compounds

Dimethylglyoxime is unique in its ability to form highly stable complexes with nickel. Similar compounds include:

Compared to these compounds, this compound offers higher specificity and stability in complexation reactions, making it a preferred choice for the detection and analysis of nickel .

Properties

IUPAC Name

(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3+,6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUQDUKBUKFFRO-GGWOSOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline]
Record name Dimethylglyoxime
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Vapor Pressure

0.00069 [mmHg]
Record name Dimethylglyoxime
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CAS No.

17117-97-4, 95-45-4
Record name Dimethylglyoxime
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Record name 2,3-Butanedione, 2,3-dioxime
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Record name Butanedione dioxime
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Record name DIMETHYLGLYOXIME
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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